

# AT7867: A Novel Small Molecule for Enhanced Pancreatic Progenitor Cell Development

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

The generation of functional pancreatic progenitor cells (PPCs) from human pluripotent stem cells (hPSCs) is a critical step in the development of cell-based therapies for diabetes. Recent research has identified the small molecule **AT7867** as a potent enhancer of PPC differentiation and proliferation. This technical guide provides a comprehensive overview of the role of **AT7867** in pancreatic progenitor cell development, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

# Core Findings: AT7867's Impact on Pancreatic Progenitor Cells

AT7867, an inhibitor of the serine/threonine kinase Akt and its downstream target p70S6K, has been shown to significantly improve the generation of PPCs from hPSCs.[1][2][3][4] The primary effects of AT7867 in this context are the enhanced differentiation into the desired pancreatic progenitor lineage and the robust proliferation of these progenitor cells.[5]

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from studies investigating the effects of **AT7867** on PPC development.

Table 1: Effect of AT7867 on Pancreatic Progenitor Cell Differentiation



| Cell<br>Population | Condition                | Percentage of<br>Total Cells<br>(Median [IQR]) | p-value | Reference    |
|--------------------|--------------------------|------------------------------------------------|---------|--------------|
| PDX1+ /<br>NKX6.1+ | - AT7867<br>(Control)    | 50.9% [48.9% -<br>53.8%]                       | 0.0021  | [2][3][5][6] |
| + AT7867           | 90.8% [88.9% -<br>93.7%] |                                                |         |              |
| PDX1+ / GP2+       | - AT7867<br>(Control)    | 39.22% [36.7% -<br>44.1%]                      | 0.0021  | [2][3][5][6] |
| + AT7867           | 90.0% [88.2% -<br>93.6%] |                                                |         |              |

Table 2: Effect of AT7867 on Gene Expression in Pancreatic Progenitor Cells

| Gene   | Effect of AT7867 | p-value  | Reference    |
|--------|------------------|----------|--------------|
| PDX1   | Upregulated      | 0.0001   | [2][3][5][6] |
| NKX6.1 | Upregulated      | 0.0005   | [2][3][5][6] |
| GP2    | Upregulated      | 0.002    | [2][3][5][6] |
| PODXL  | Downregulated    | < 0.0001 | [2][3][5][6] |
| TBX2   | Downregulated    | < 0.0001 | [2][3][5][6] |

Table 3: Effect of AT7867 on Pancreatic Progenitor Cell Proliferation



| Cell<br>Population | Condition                   | Percentage of<br>Ki67+ Cells<br>(Median [IQR]) | p-value | Reference |
|--------------------|-----------------------------|------------------------------------------------|---------|-----------|
| PDX1+              | - AT7867<br>(Control)       | 99.55% [99.07%<br>- 99.98%]                    | 0.3283  | [5]       |
| + AT7867           | 99.16% [98.89%<br>- 99.60%] |                                                |         |           |

## **Signaling Pathways and Mechanisms of Action**

**AT7867** exerts its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival. In the context of pancreatic development, this pathway plays a complex role in balancing proliferation and differentiation.

The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and the point of inhibition by **AT7867**.





Click to download full resolution via product page



Caption: **AT7867** inhibits Akt and p70S6K, modulating downstream targets to promote differentiation.

By inhibiting Akt and p70S6K, **AT7867** is thought to shift the balance from proliferation towards differentiation into the pancreatic lineage, resulting in a more homogenous population of PDX1+/NKX6.1+ progenitor cells.

## **Experimental Workflow and Protocols**

The successful generation of PPCs using **AT7867** involves a multi-stage differentiation protocol starting from hPSCs. The following diagram outlines a typical experimental workflow.





Click to download full resolution via product page

Caption: A multi-stage workflow for generating and analyzing **AT7867**-treated pancreatic progenitors.

## **Detailed Experimental Protocol**



This protocol is a representative composite based on published methods, particularly the modification of the Sui et al., 2021 protocol with **AT7867**.[5] Researchers should optimize concentrations and timings for their specific hPSC lines.

#### Materials:

- hPSCs
- · Matrigel or Geltrex
- DMEM/F12, Neurobasal medium, RPMI 1640
- B27 supplement, N2 supplement
- Growth factors and small molecules (e.g., Activin A, CHIR99021, FGF7, Retinoic Acid, SANT-1, LDN193189)
- AT7867 (Tocris, Selleckchem, or equivalent)
- Antibodies for flow cytometry and immunocytochemistry (e.g., anti-PDX1, anti-NKX6.1, anti-GP2, anti-Ki67)
- · Reagents for RT-qPCR

#### Procedure:

Stage 1: Definitive Endoderm (DE) Induction (3 days)

- Culture hPSCs to confluency on Matrigel-coated plates.
- Induce differentiation in a basal medium (e.g., RPMI 1640) supplemented with Activin A (e.g., 100 ng/mL) and CHIR99021 (e.g., 3 μM).
- Culture for 3 days, changing the medium daily.

Stage 2: Primitive Gut Tube (PGT) (2 days)



- Change the medium to a basal medium (e.g., RPMI 1640) supplemented with FGF7 (e.g., 50 ng/mL).
- · Culture for 2 days.

Stage 3: Posterior Foregut (PFG) (3 days)

- Change the medium to a basal medium (e.g., DMEM/F12) supplemented with Retinoic Acid (e.g., 2 μM), SANT-1 (e.g., 0.25 μM), and LDN193189 (e.g., 200 nM).
- Culture for 3 days.

Stage 4: Pancreatic Progenitor Cell (PPC) Expansion and Differentiation (4-6 days)

- Change the medium to a basal medium (e.g., DMEM/F12) supplemented with appropriate growth factors (e.g., FGF7, EGF).
- Add AT7867 at a final concentration of 1-2 μM.
- Culture for 4-6 days, changing the medium daily.

#### Analysis:

- Flow Cytometry: Dissociate cells to a single-cell suspension and stain for PDX1, NKX6.1, and GP2 to quantify the PPC population.
- RT-qPCR: Extract RNA and perform reverse transcription followed by quantitative PCR to analyze the expression of key pancreatic and off-target genes.
- Immunocytochemistry: Fix cells and stain for PDX1 and Ki67 to assess proliferation within the progenitor population.

# Logical Relationships in Pancreatic Progenitor Cell Fate

The decision of a progenitor cell to either proliferate or differentiate is tightly regulated. The addition of **AT7867** appears to favorably tip this balance towards the generation of a larger,



more pure population of the desired pancreatic progenitors.



Click to download full resolution via product page

Caption: AT7867 treatment leads to an enriched population of desired pancreatic progenitors.

### Conclusion

AT7867 represents a significant advancement in the field of pancreatic regenerative medicine. Its ability to promote the efficient generation of a highly pure population of pancreatic progenitor cells addresses a key bottleneck in the development of cell-based therapies for diabetes. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to translate these promising findings into clinical applications. The transplantation of AT7867-treated PPCs has already shown accelerated reversal of hyperglycemia in diabetic mouse models, underscoring the therapeutic potential of this approach.[1][2][6]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT7867 promotes pancreatic progenitor differentiation of human iPSCs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT7867 promotes pancreatic progenitor differentiation of human iPSCs PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AT7867: A Novel Small Molecule for Enhanced Pancreatic Progenitor Cell Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666108#at7867-and-pancreatic-progenitor-cell-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com